(3r)-3-Amino-3-(4-nitrophenyl)propan-1-ol
CAS No.:
Cat. No.: VC17849196
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O3 |
|---|---|
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | (3R)-3-amino-3-(4-nitrophenyl)propan-1-ol |
| Standard InChI | InChI=1S/C9H12N2O3/c10-9(5-6-12)7-1-3-8(4-2-7)11(13)14/h1-4,9,12H,5-6,10H2/t9-/m1/s1 |
| Standard InChI Key | ZEMUAYJJQCVVDF-SECBINFHSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[C@@H](CCO)N)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1C(CCO)N)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
(3R)-3-Amino-3-(4-nitrophenyl)propan-1-ol has the molecular formula C₉H₁₂N₂O₃ and a molecular weight of 196.20 g/mol . Its IUPAC name, (3R)-3-amino-3-(4-nitrophenyl)propan-1-ol, reflects the R-configuration at the chiral center, the 4-nitrophenyl substituent, and the terminal hydroxyl group. The compound’s structure is defined by:
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A propanol chain with hydroxyl (-OH) and amino (-NH₂) groups at the first and third carbons, respectively.
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A 4-nitrophenyl group attached to the third carbon, introducing aromaticity and electron-withdrawing nitro functionality.
The stereochemistry is critical for interactions in biological systems, as enantiomers often exhibit distinct pharmacological activities.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂N₂O₃ | |
| Molecular Weight | 196.20 g/mol | |
| IUPAC Name | (3R)-3-amino-3-(4-nitrophenyl)propan-1-ol | |
| SMILES (Isomeric) | C1=CC(=CC=C1N+[O-])C@@HN | |
| InChIKey | KKVSRHNIXKKLSK-SECBINFHSA-N |
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis of (3R)-3-Amino-3-(4-nitrophenyl)propan-1-ol typically involves asymmetric catalysis or chiral resolution to achieve the desired R-configuration. A generalized route includes:
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Nitroaromatic Precursor Preparation: 4-Nitrobenzaldehyde undergoes a Henry reaction with nitromethane to form β-nitro alcohol intermediates.
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Reductive Amination: Reduction of the nitro group to an amine using catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) .
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Stereochemical Purity Assurance: Chiral auxiliaries or enzymatic resolution ensures enantiomeric excess (e.e.) >98%.
For example, the 3-nitro isomer’s synthesis involves Michael addition of nitromethane to 3-nitrobenzaldehyde, followed by selective reduction . Adapting this for the 4-nitro derivative would require analogous steps with adjusted substrates.
Table 2: Comparative Synthetic Steps for Nitrophenylpropanol Isomers
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
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Infrared (IR) Spectroscopy: Peaks at ~3350 cm⁻¹ (N-H stretch), ~1520 cm⁻¹ (asymmetric NO₂ stretch), and ~1340 cm⁻¹ (symmetric NO₂ stretch) .
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Nuclear Magnetic Resonance (NMR):
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High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calcd. for C₉H₁₃N₂O₃: 196.0954; found: 196.0958 .
Applications and Functional Relevance
Pharmaceutical Intermediates
Chiral β-amino alcohols like this compound serve as precursors for β-lactam antibiotics and kinase inhibitors. The nitro group facilitates further functionalization via reduction to amines or coupling reactions . For instance, hydrogenation of the nitro group yields 3-amino-3-(4-aminophenyl)propan-1-ol, a potential building block for antipsychotic agents .
Materials Science
The nitro group’s electron-deficient nature makes derivatives useful in nonlinear optical (NLO) materials and coordination polymers. Metal-organic frameworks (MOFs) incorporating nitrophenyl motifs exhibit tunable luminescence and gas adsorption properties .
Future Research Directions
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Enantioselective Synthesis Optimization: Developing catalytic asymmetric methods to improve yield and e.e.
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Biological Activity Screening: Testing against microbial pathogens or cancer cell lines.
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Computational Modeling: Density functional theory (DFT) studies to predict reactivity and intermolecular interactions.
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